RO8994

Description

Properties

IUPAC Name |

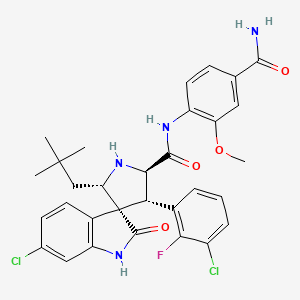

(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31Cl2FN4O4/c1-30(2,3)14-23-31(18-10-9-16(32)13-21(18)37-29(31)41)24(17-6-5-7-19(33)25(17)34)26(38-23)28(40)36-20-11-8-15(27(35)39)12-22(20)42-4/h5-13,23-24,26,38H,14H2,1-4H3,(H2,35,39)(H,36,40)(H,37,41)/t23-,24-,26+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURAVORBGFDSMA-ISKXDESKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31Cl2FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RO8994: A Technical Guide to its Mechanism of Action in p53 Wild-Type Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RO8994 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein. In cancer cells harboring wild-type p53, RO8994 acts by disrupting the protein-protein interaction between p53 and its primary negative regulator, MDM2. This inhibition leads to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions. The reactivation of the p53 signaling pathway culminates in cell cycle arrest and apoptosis, positioning RO8994 as a promising therapeutic agent for a range of p53 wild-type malignancies. This document provides an in-depth overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action

In healthy cells, the tumor suppressor protein p53 is maintained at low levels through a negative feedback loop orchestrated by MDM2. MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1] Many cancers with wild-type p53 evade apoptosis by overexpressing MDM2, effectively neutralizing p53's tumor-suppressive capabilities.

RO8994 is a spiroindolinone-based compound designed to fit into the p53-binding pocket of MDM2 with high affinity.[2][3] By occupying this pocket, RO8994 competitively inhibits the binding of p53 to MDM2. This disruption of the MDM2-p53 interaction has two primary consequences:

-

p53 Stabilization: Shielded from MDM2-mediated degradation, p53 accumulates in the nucleus.

-

p53 Activation: The accumulated p53 is free to act as a transcription factor, upregulating the expression of its target genes.

The activation of the p53 pathway by RO8994 is non-genotoxic, meaning it does not rely on causing DNA damage to induce a p53 response.[4] This targeted mechanism offers a potential therapeutic window, as it selectively induces apoptosis in tumor cells with overactive MDM2, while primarily causing a reversible cell cycle arrest in normal cells.

Signaling Pathway

The mechanism of action of RO8994 in p53 wild-type cells can be visualized as a clear signaling cascade.

Quantitative Data

The potency of RO8994 has been quantified through various in vitro assays across a panel of p53 wild-type cancer cell lines.

| Assay Type | Cell Line | Description | IC50 (nM) | Reference |

| HTRF Binding Assay | - | Measures the ability of RO8994 to disrupt the MDM2-p53 interaction in a biochemical assay. | 5 | [4] |

| MTT Proliferation Assay | SJSA-1 (Osteosarcoma) | Measures the inhibition of cell proliferation. | 20 | [4] |

| MTT Proliferation Assay | RKO (Colon Carcinoma) | Measures the inhibition of cell proliferation. | Data not available | [2] |

| MTT Proliferation Assay | HCT116 (Colon Carcinoma) | Measures the inhibition of cell proliferation. | Data not available | [2] |

In Vivo Efficacy in SJSA-1 Xenograft Model [4]

| Dose (mg/kg) | Effect on Tumor Growth |

| 1.56 | >60% Tumor Growth Inhibition |

| 3.125 | Tumor Stasis |

| 6.25 | Tumor Regression |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize the mechanism of action of RO8994.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantifies the ability of a compound to inhibit the protein-protein interaction between MDM2 and p53.

Protocol:

-

Reagent Preparation:

-

Recombinant GST-tagged MDM2 and a biotinylated p53-derived peptide are used.

-

Detection reagents include a Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).

-

-

Assay Procedure:

-

All reagents are diluted in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

-

In a 384-well low-volume white plate, dispense the GST-MDM2, biotinylated p53 peptide, and varying concentrations of RO8994.

-

Add the detection reagents (anti-GST-Europium cryptate and Streptavidin-XL665).

-

Incubate the plate at room temperature for 4 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

The plate is read on an HTRF-compatible microplate reader. The fluorescence is measured at 620 nm (cryptate emission) and 665 nm (FRET signal).

-

The HTRF ratio (665 nm / 620 nm) x 10,000 is calculated.

-

IC50 values are determined by plotting the HTRF ratio against the log of the RO8994 concentration and fitting the data to a four-parameter logistic model.

-

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of RO8994 on cell viability and proliferation.

Protocol:

-

Cell Seeding:

-

Harvest p53 wild-type cells (e.g., SJSA-1) and seed them in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of RO8994 in culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of RO8994.

-

Incubate the plate for 72 hours.

-

-

MTT Addition and Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the log of the RO8994 concentration.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with RO8994 at various concentrations for 24-48 hours.

-

Harvest both adherent and floating cells.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Viable cells are Annexin V-negative and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

In Vivo Xenograft Study

This model assesses the anti-tumor efficacy of RO8994 in a living organism.

Protocol:

-

Tumor Implantation:

-

SJSA-1 cells are harvested and suspended in a suitable medium (e.g., Matrigel).

-

The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Treatment:

-

Tumor growth is monitored, and when tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

RO8994 is administered, typically by oral gavage, at various doses. The control group receives the vehicle.

-

-

Efficacy Evaluation:

-

Tumor volumes and body weights are measured regularly (e.g., twice weekly).

-

The study continues for a specified period or until tumors in the control group reach a defined endpoint.

-

The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

-

Conclusion

RO8994 is a highly potent and selective MDM2 inhibitor that effectively reactivates the p53 tumor suppressor pathway in cancer cells with wild-type p53. Its mechanism of action, centered on the disruption of the MDM2-p53 interaction, leads to p53-mediated cell cycle arrest and apoptosis. The robust in vitro and in vivo activity, particularly in MDM2-amplified models such as SJSA-1, underscores its potential as a targeted cancer therapeutic. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on p53-MDM2 targeted therapies.

References

- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of potent and selective spiroindolinone MDM2 inhibitor, RO8994, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.glpbio.com [file.glpbio.com]

The Molecular Target of RO8994: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO8994 is a potent and selective small-molecule inhibitor targeting the Mouse double minute 2 homolog (MDM2) protein.[1][2][3] As a key negative regulator of the p53 tumor suppressor, MDM2 is a critical target in oncology drug discovery.[4] RO8994 belongs to the spiroindolinone class of compounds and has demonstrated significant preclinical activity by disrupting the MDM2-p53 protein-protein interaction.[2][3][5] This guide provides a comprehensive overview of the molecular target of RO8994, including its mechanism of action, binding characteristics, and the experimental protocols used for its evaluation.

The Molecular Target: MDM2

The primary molecular target of RO8994 is the MDM2 protein.[1][2][3] MDM2 is an E3 ubiquitin ligase that plays a central role in the regulation of the p53 tumor suppressor protein.[4] In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[6][7] By inhibiting the MDM2-p53 interaction, RO8994 stabilizes p53, leading to the activation of p53-mediated signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][4]

Mechanism of Action

RO8994 functions as a competitive inhibitor, binding to the p53-binding pocket on the MDM2 protein.[5] This direct binding physically obstructs the interaction between MDM2 and p53. The consequences of this inhibition are:

-

p53 Stabilization: By preventing MDM2-mediated ubiquitination, RO8994 leads to the accumulation of cellular p53.[4]

-

Activation of p53 Pathway: Stabilized p53 can then translocate to the nucleus and activate the transcription of its target genes.

-

Induction of Apoptosis: The upregulation of pro-apoptotic genes, such as PUMA, by activated p53 ultimately leads to programmed cell death in cancer cells.[4]

Signaling Pathway

Caption: RO8994 inhibits MDM2, leading to p53 stabilization and apoptosis.

Quantitative Data

The potency of RO8994 has been quantified through various in vitro assays. The following tables summarize the key findings.

| Assay Type | Value (IC50) | Cell Line/System | Reference |

| HTRF Binding Assay | 5 nM | Recombinant Proteins | [1][2] |

| MTT Proliferation Assay | 20 nM | SJSA-1 (Osteosarcoma) | [1][2] |

| MTT Proliferation Assay | 13 nM | SJSA-1 (Osteosarcoma) | [5] |

| MTT Proliferation Assay | 3 nM | RKO (Colon Carcinoma) | [5] |

| MTT Proliferation Assay | 2 nM | HCT116 (Colon Carcinoma) | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the in vitro binding affinity of RO8994 to the MDM2 protein.

Protocol:

-

Reagents: Recombinant MDM2 protein, a fluorescently labeled p53-derived peptide, and the test compound (RO8994).

-

Incubation: The components are incubated together in a microplate to allow for binding to reach equilibrium.

-

Detection: The plate is read using an HTRF-compatible reader. The fluorescence signal is proportional to the amount of p53 peptide bound to MDM2.

-

Data Analysis: The IC50 value is calculated by plotting the HTRF signal against a range of RO8994 concentrations and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: HTRF Binding Assay

Caption: Workflow for determining the binding affinity of RO8994 to MDM2.

MTT Proliferation Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of RO8994.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., SJSA-1, RKO, HCT116) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of RO8994 and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Experimental Workflow: MTT Proliferation Assay

Caption: Workflow for assessing the cytotoxic effects of RO8994.

In Vivo Efficacy

RO8994 has demonstrated significant anti-tumor activity in preclinical xenograft models. In a study using an SJSA-1 osteosarcoma tumor xenograft model, which has MDM2 amplification, RO8994 exhibited dose-dependent tumor growth inhibition.[2] At higher doses, it led to tumor stasis and even regression.[2]

Conclusion

RO8994 is a highly potent and selective spiroindolinone inhibitor of the MDM2-p53 protein-protein interaction. Its mechanism of action involves the direct binding to MDM2, leading to the stabilization and activation of p53. This results in the induction of cell cycle arrest and apoptosis in cancer cells with wild-type p53. The quantitative data from both binding and cellular assays confirm its nanomolar potency. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of MDM2 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. Discovery of potent and selective spiroindolinone MDM2 inhibitor, RO8994, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. Design of ultrahigh-affinity and dual-specificity peptide antagonists of MDM2 and MDMX for P53 activation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of MDM2 binding to p53-analogues: affinity, helicity, and applicability to drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

RO8994: A Technical Overview of Its Discovery and Preclinical Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

RO8994 is a highly potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction, developed by Hoffmann-La Roche.[1][2] This technical guide details the discovery, mechanism of action, and preclinical development of RO8994, presenting key data and experimental methodologies to provide a comprehensive resource for researchers in oncology and drug development. RO8994 emerged from a structure-based design approach, demonstrating significant potential in preclinical cancer models with wild-type p53.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3] In many human cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Therefore, the inhibition of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 and inducing cancer cell death. RO8994 was developed as a potent and selective antagonist of this interaction.[1]

Discovery and Design

The discovery of RO8994 was part of a broader effort at Hoffmann-La Roche to develop small-molecule inhibitors of the p53-MDM2 interaction, building on the successes of earlier compounds like RG7112 (a Nutlin imidazoline-based compound) and RG7388 (a pyrrolidine-based compound).[1][2] Unlike high-throughput screening approaches, RO8994 was the product of a structure-based de novo design.[1] This rational design strategy combined the structural features of RG7388 with the spiroindolinone core of another MDM2 inhibitor, MI-888.[1] The result was a novel spiroindolinone scaffold with improved pharmacological properties.[1]

Mechanism of Action

RO8994 functions by competitively binding to the p53-binding pocket of MDM2, thereby blocking the interaction between MDM2 and p53.[1] This inhibition prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting stabilization and accumulation of p53 lead to the activation of downstream p53 signaling pathways, culminating in apoptosis and cell cycle arrest in cancer cells that retain wild-type p53.

Figure 1: Simplified signaling pathway of RO8994's mechanism of action.

Quantitative Data

RO8994 has demonstrated high potency in both biochemical and cell-based assays. The following tables summarize the key quantitative data reported for RO8994.

| Assay Type | Metric | Value | Cell Line/System | Reference |

| HTRF Biochemical Binding Assay | IC50 | 5 nM | N/A | [1] |

| Cellular Antiproliferative Assay | IC50 | 13 nM | SJSA-1 | [1] |

| Cellular Antiproliferative Assay | IC50 | 7 nM | SJSA-1 | [1] |

Table 1: In Vitro Potency of RO8994

| Animal Model | Dosage | Outcome | Reference |

| SJSA-1 Osteosarcoma Xenograft | 1.56 mg/kg, qd (oral) | >60% tumor growth inhibition | [4] |

| SJSA-1 Osteosarcoma Xenograft | 3.125 mg/kg, qd (oral) | Tumor stasis | [4] |

| SJSA-1 Osteosarcoma Xenograft | 6.25 mg/kg, qd (oral) | Durable tumor regression | [1] |

Table 2: In Vivo Efficacy of RO8994

Experimental Protocols

While the specific, detailed internal protocols for RO8994 from Hoffmann-La Roche are not publicly available, the following sections describe the standard methodologies for the key experiments cited in the development of RO8994 and similar compounds.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to measure the inhibition of the p53-MDM2 interaction.

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). One of the interacting proteins (e.g., MDM2) is labeled with the donor, and the other (a p53-derived peptide) is labeled with the acceptor. When the proteins interact, the fluorophores are in close proximity, and excitation of the donor leads to energy transfer and emission from the acceptor. A small-molecule inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

General Protocol:

-

Reagents: GST-tagged MDM2 protein, biotinylated p53 peptide, anti-GST antibody labeled with Europium cryptate, and streptavidin-d2.

-

Assay Buffer: A suitable buffer, such as PBS with 0.1% BSA and 0.1% Tween 20.

-

Procedure:

-

Add assay buffer to the wells of a low-volume 384-well plate.

-

Add the test compound (RO8994) at various concentrations.

-

Add the GST-MDM2 and biotinylated p53 peptide.

-

Add the anti-GST-Europium cryptate and streptavidin-d2 detection reagents.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours).

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).

-

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.

Figure 2: General workflow for an HTRF-based p53-MDM2 interaction assay.

SJSA-1 Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of MDM2 inhibitors. The SJSA-1 cell line is derived from a human osteosarcoma and is characterized by wild-type p53 and MDM2 gene amplification, making it highly sensitive to MDM2 inhibition.

General Protocol:

-

Cell Culture: SJSA-1 cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO2).

-

Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.

-

Tumor Implantation:

-

Harvest SJSA-1 cells and resuspend them in a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth.

-

When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer RO8994 orally at the desired doses and schedule (e.g., once daily). The control group receives the vehicle.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition, stasis, or regression.

Pharmacokinetics and Tolerability

RO8994 was reported to be orally bioavailable and well-tolerated in dose-range-finding studies in both rodents and non-rodents.[1] However, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability percentages from these studies are not detailed in the available literature.

Development Status and Conclusion

RO8994 was identified as a potent and selective spiroindolinone inhibitor of the p53-MDM2 interaction with promising preclinical in vitro and in vivo activity.[1] Despite its strong preclinical profile, further clinical development data for RO8994 has not been publicly presented. The focus of Roche's clinical development for MDM2 inhibitors appears to have shifted to other compounds such as idasanutlin (RG7388). Nevertheless, the discovery and development of RO8994 represent a significant advancement in the rational design of small-molecule inhibitors of protein-protein interactions for cancer therapy. The data and methodologies associated with its preclinical evaluation continue to be a valuable reference for researchers in the field.

References

Spiroindolinone MDM2 Inhibitors: A Technical Guide to RO8994 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of spiroindolinone inhibitors of the MDM2-p53 protein-protein interaction, with a particular focus on the potent and selective inhibitor, RO8994. This document details the mechanism of action, quantitative binding and activity data, and key experimental protocols relevant to the study of these promising anti-cancer agents.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its activity in check. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor growth.

The discovery of small molecules that can inhibit the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells. Among the most potent and selective classes of MDM2 inhibitors are the spiroindolinones. These compounds mimic the key interactions of p53 with MDM2, leading to the stabilization and activation of p53 and subsequent tumor cell death. RO8994 is a highly potent and selective spiroindolinone MDM2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models.

Mechanism of Action

Spiroindolinone MDM2 inhibitors act as p53 mimetics. The p53 protein binds to a hydrophobic cleft on the N-terminal domain of MDM2, primarily through the interactions of three key amino acid residues: Phe19, Trp23, and Leu26. Spiroindolinone compounds are designed to occupy this same pocket, effectively blocking the binding of p53. This disruption of the MDM2-p53 complex prevents the MDM2-mediated ubiquitination and degradation of p53. The resulting accumulation of p53 in the nucleus leads to the transactivation of its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3), which in turn mediate cell cycle arrest and apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for RO8994 and related spiroindolinone MDM2 inhibitors.

Table 1: In Vitro Binding Affinity and Cellular Potency of Spiroindolinone MDM2 Inhibitors

| Compound | HTRF IC50 (nM)[1] | SJSA-1 IC50 (nM)[1] | RKO IC50 (nM) | HCT116 IC50 (nM) |

| RO8994 | 5[1] | 13[1] | - | - |

| RG7388 | - | - | - | - |

| MI-888 | - | - | - | - |

| MI-1061 | - | 100[2] | - | 250[2] |

Data not available for all compounds and assays in the reviewed literature.

Table 2: In Vivo Efficacy of RO8994 in SJSA-1 Osteosarcoma Xenograft Model

| Dose (mg/kg, oral, qd) | Tumor Growth Inhibition (%)[1] | Outcome[1] |

| 1.56 | >60%[1] | Significant Inhibition[1] |

| 3.125 | - | Tumor Stasis[1] |

| 6.25 | - | Tumor Regression[1] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This protocol is for a competitive binding assay to determine the IC50 of an inhibitor for the MDM2-p53 interaction.

Materials:

-

GST-tagged human MDM2 protein

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume white plates

-

Test compounds (e.g., RO8994) serially diluted in DMSO

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the GST-MDM2 protein and the biotin-p53 peptide to each well.

-

Add 2 µL of a solution containing the anti-GST-Eu(K) antibody and Streptavidin-XL665 to each well.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Proliferation Assay

This protocol is for determining the cytotoxic effect of spiroindolinone inhibitors on cancer cell lines.

Materials:

-

Cancer cell line (e.g., SJSA-1)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (e.g., RO8994)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the test compound in complete medium and add 100 µL to the respective wells.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo SJSA-1 Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of a spiroindolinone inhibitor in a mouse xenograft model.[3]

Animal Model:

-

Female athymic nude mice (6-8 weeks old)

Procedure:

-

Subcutaneously inject 1 x 10^7 SJSA-1 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.[3]

-

Monitor tumor growth with caliper measurements.

-

When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.[3]

-

Prepare the test compound (e.g., RO8994) in a suitable vehicle for oral gavage.

-

Administer the compound or vehicle to the respective groups daily (or as per the desired dosing schedule).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Signaling Pathways and Experimental Workflows

Synthesis of Spiroindolinone MDM2 Inhibitors

The synthesis of spiroindolinone MDM2 inhibitors typically involves a multi-step process. A key reaction is often a [3+2] cycloaddition to construct the core spiro-pyrrolidine ring system. While the specific, detailed synthesis protocol for RO8994 is proprietary and not publicly available, a general synthetic approach for this class of compounds is outlined below.

General Synthetic Scheme:

-

Synthesis of the Isatin Precursor: Substituted isatins are often the starting point. These can be synthesized through various methods, such as the Sandmeyer isatin synthesis.

-

Formation of the Azomethine Ylide: The isatin is reacted with an amino acid (e.g., sarcosine) to generate an azomethine ylide in situ.

-

[3+2] Cycloaddition: The azomethine ylide undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as a substituted chalcone, to form the spiro[oxindole-3,3'-pyrrolidine] core.

-

Further Functionalization: The resulting spiro-oxindole scaffold can be further modified through standard organic chemistry transformations to introduce the desired substituents found in potent inhibitors like RO8994.

Conclusion

Spiroindolinone MDM2 inhibitors, exemplified by RO8994, represent a promising class of targeted anti-cancer therapeutics. Their ability to reactivate the p53 tumor suppressor pathway by disrupting the MDM2-p53 interaction has been demonstrated through robust preclinical data. This technical guide provides a foundational understanding of these compounds, including their mechanism of action, key quantitative data, and essential experimental protocols. Further research and clinical development of these inhibitors are warranted to fully realize their therapeutic potential in the treatment of cancers with a wild-type p53 status.

References

The Disruption of the p53-MDM2 Axis by RO8994: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged cells.[2] The E3 ubiquitin ligase MDM2 is a critical negative regulator of p53.[3] Under normal physiological conditions, MDM2 binds to p53, inhibiting its transcriptional activity and promoting its proteasomal degradation, thus maintaining p53 at low levels.[4] In many cancers with wild-type p53, the p53 signaling pathway is often inactivated through the overexpression of MDM2.[5] Consequently, the inhibition of the p53-MDM2 interaction has emerged as a promising therapeutic strategy for reactivating p53 and restoring its tumor-suppressive functions. RO8994 is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction, representing a promising class of therapeutics for cancers harboring wild-type p53.[6][7] This technical guide provides an in-depth analysis of the mechanism of action of RO8994, its effects on the p53 signaling pathway, and the experimental methodologies used to characterize its activity.

RO8994: A Potent and Selective MDM2 Antagonist

RO8994 is a spiroindolinone compound designed to mimic the key interactions of p53 with MDM2, thereby disrupting their binding.[6] This targeted disruption leads to the stabilization and activation of p53, triggering downstream signaling cascades that result in anti-tumor effects.

Quantitative Data on RO8994 Activity

The potency and efficacy of RO8994 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Assay Type | Parameter | Value | Cell Lines | Reference |

| HTRF Binding Assay | IC50 | 5 nM | - | [6] |

| MTT Proliferation Assay | IC50 | 20 nM | SJSA-1, RKO, HCT116 | [6][8] |

Table 1: In Vitro Potency of RO8994. This table summarizes the half-maximal inhibitory concentration (IC50) of RO8994 in biochemical and cell-based assays.

| Cell Line | Cancer Type | p53 Status | GI50 (µM) |

| SJSA-1 | Osteosarcoma | Wild-Type | 0.4 - 0.8 |

| LNCaP | Prostate Cancer | Wild-Type | 0.4 - 0.8 |

| 22Rv1 | Prostate Cancer | Wild-Type | 0.4 - 0.8 |

| HCT-116 p53+/+ | Colon Cancer | Wild-Type | Potent Inhibition |

| HCT-116 p53-/- | Colon Cancer | Null | 20- to 50-fold weaker activity |

Table 2: Anti-proliferative Activity of MDM2 Inhibitors in Various Cancer Cell Lines. This table shows the growth inhibition (GI50) values for MDM2 inhibitors, including compounds with similar mechanisms to RO8994, in different cancer cell lines, highlighting the selectivity for p53 wild-type cells.[9]

The p53 Signaling Pathway and the Impact of RO8994

The p53 signaling pathway is a complex network that responds to cellular stress. Upon activation, p53 acts as a transcription factor, regulating the expression of a multitude of target genes involved in cell cycle control, DNA repair, and apoptosis.

Figure 1: The p53 Signaling Pathway and the Mechanism of Action of RO8994. This diagram illustrates the central role of p53 in response to cellular stress. MDM2 negatively regulates p53. RO8994 inhibits MDM2, leading to p53 activation and subsequent downstream effects including cell cycle arrest, DNA repair, and apoptosis.

By inhibiting the p53-MDM2 interaction, RO8994 leads to the accumulation of p53 protein and the transcriptional activation of its target genes. A key downstream effector is the cyclin-dependent kinase inhibitor p21.[10] Upregulation of p21 leads to cell cycle arrest, providing time for DNA repair or, if the damage is irreparable, commitment to apoptosis.[11]

Experimental Protocols

The characterization of RO8994's effect on the p53 signaling pathway involves a series of well-established molecular and cellular biology techniques.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the p53-MDM2 Interaction

Co-IP is used to study protein-protein interactions. In this context, it can be used to demonstrate that RO8994 disrupts the binding of p53 to MDM2 in a cellular context.

Protocol:

-

Cell Lysis: Culture p53 wild-type cancer cells (e.g., SJSA-1) and treat with RO8994 or a vehicle control for a specified time. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[12]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for either p53 or MDM2 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of both p53 and MDM2. A decrease in the co-immunoprecipitated protein in the RO8994-treated sample compared to the control indicates disruption of the interaction.

References

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unravelling mechanisms of p53-mediated tumour suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. medclinrese.org [medclinrese.org]

- 5. A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of potent and selective spiroindolinone MDM2 inhibitor, RO8994, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Tumor suppressor gene p53: mechanisms of action in cell proliferation and death] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bitesizebio.com [bitesizebio.com]

RO8994: A Technical Guide to its Efficacy in p53 Wild-Type Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO8994 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1] Developed as a spiroindolinone-based compound, RO8994 is designed to restore the tumor-suppressing function of wild-type p53 by preventing its negative regulation by MDM2.[1] Preclinical studies have demonstrated its significant anti-proliferative activity and in vivo efficacy in cancer models harboring wild-type p53, identifying it as a promising candidate for targeted cancer therapy. This technical guide provides an in-depth overview of the cancer types in which RO8994 has shown effectiveness, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Restoring p53 Function

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53, acting as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2.

RO8994 acts by binding to the p53-binding pocket of MDM2 with high affinity, thereby disrupting the p53-MDM2 interaction.[1] This inhibition stabilizes p53, leading to its accumulation and the subsequent activation of p53-mediated downstream signaling pathways. The reactivation of p53's transcriptional activity results in the expression of target genes that drive cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway

Caption: p53-MDM2 signaling pathway and the mechanism of action of RO8994.

Efficacy in Preclinical Cancer Models

RO8994 has demonstrated potent anti-proliferative activity in a panel of human cancer cell lines that express wild-type p53. Its efficacy is particularly noted in osteosarcoma and colon carcinoma.

Quantitative In Vitro Efficacy Data

The following table summarizes the in vitro activity of RO8994 in various cancer cell lines.

| Cell Line | Cancer Type | p53 Status | HTRF IC50 (nM) for MDM2 Binding | Cellular IC50 (nM) |

| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | 5 | 13 |

| RKO | Colon Carcinoma | Wild-Type | Not Reported | Effective |

| HCT116 | Colon Carcinoma | Wild-Type | Not Reported | Effective |

Data sourced from preclinical studies.[1] "Not Reported" indicates that the specific value was not available in the reviewed literature.

In Vivo Efficacy in Xenograft Models

RO8994 has shown significant in vivo anti-tumor activity in xenograft models of human cancers with wild-type p53.

SJSA-1 Osteosarcoma Xenograft Model: In a mouse xenograft model using the SJSA-1 osteosarcoma cell line, oral administration of RO8994 at a dose of 6.25 mg/kg, once daily, resulted in durable tumor regression.[1]

Experimental Protocols

In Vitro Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Binding

This assay is used to quantify the inhibitory effect of RO8994 on the p53-MDM2 interaction.

-

Reagents:

-

GST-tagged MDM2 protein

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

RO8994 at various concentrations

-

-

Procedure:

-

Add GST-MDM2, biotin-p53 peptide, and RO8994 to a 384-well plate.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for binding.

-

Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).

-

Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.

-

Read the fluorescence at 620 nm (cryptate) and 665 nm (XL665) on an HTRF-compatible reader.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by plotting the ratio against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the HTRF p53-MDM2 binding assay.

Cell Proliferation (MTS/MTT) Assay

This assay measures the cytotoxic and cytostatic effects of RO8994 on cancer cell lines.

-

Cell Culture:

-

Culture cancer cell lines (e.g., SJSA-1, RKO, HCT116) in appropriate media and conditions.

-

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of RO8994 for a specified duration (e.g., 72 hours).

-

Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

In Vivo Xenograft Study

Subcutaneous Xenograft Model in Nude Mice

This model is used to evaluate the in vivo anti-tumor efficacy of RO8994.

-

Animals:

-

Use immunodeficient mice (e.g., athymic nude mice).

-

-

Procedure:

-

Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 SJSA-1 cells in a mixture of media and Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer RO8994 (e.g., 6.25 mg/kg, orally, once daily) or vehicle control for a specified period.

-

Continue to measure tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

References

RO8994: A Technical Guide for Studying the p53-MDM2 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RO8994, a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. It is designed to serve as a comprehensive resource for researchers utilizing RO8994 as a tool to investigate the p53 signaling pathway and to discover and develop novel therapeutics.

Introduction to RO8994

RO8994 is a member of the spiroindolinone class of compounds that has been developed as a highly potent and selective antagonist of the Murine Double Minute 2 (MDM2) protein.[1][2] In normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to evade apoptosis. RO8994 functions by binding to the p53-binding pocket of MDM2, thereby disrupting the p53-MDM2 interaction.[1][3] This inhibition leads to the stabilization and activation of p53, which in turn transcriptionally activates downstream target genes, such as p21 and PUMA, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]

Quantitative Data

The potency and selectivity of RO8994 have been characterized in various biochemical and cellular assays. The following table summarizes key quantitative data for RO8994.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (MDM2 binding) | 7 nM | Biochemical assay | [1] |

| Ki (MDM2 binding) | 0.16 nM | Biochemical assay | [1] |

| GI50 (Cell Growth Inhibition) | Micromolar range | HCT 116 colorectal cancer cells | [1] |

| Oral Bioavailability | 95% | In vivo studies | [3] |

Signaling Pathway

RO8994 directly modulates the p53-MDM2 signaling pathway. The following diagram illustrates this pathway and the mechanism of action of RO8994.

Experimental Protocols

RO8994 can be employed in a variety of experimental settings to study the p53-MDM2 interaction and its downstream effects. Below are detailed methodologies for key experiments.

Cell Viability Assay

This protocol is designed to assess the effect of RO8994 on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT 116)

-

Complete cell culture medium

-

RO8994 stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of RO8994 in complete cell culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of RO8994. Include a vehicle control (DMSO only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

-

Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the cell viability against the log of the RO8994 concentration.

Western Blot Analysis

This protocol is used to detect changes in the protein levels of p53 and its downstream targets upon treatment with RO8994.

Materials:

-

Cancer cell line of interest

-

RO8994

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with RO8994 at various concentrations for the desired time.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is used to demonstrate that RO8994 disrupts the interaction between p53 and MDM2.

Materials:

-

Cancer cell line of interest

-

RO8994

-

Co-IP lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Treat cells with RO8994 or vehicle control.

-

Lyse the cells with Co-IP lysis buffer.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against p53 and MDM2. A decrease in the co-immunoprecipitated protein in the RO8994-treated sample indicates disruption of the interaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of RO8994.

Conclusion

RO8994 is a valuable chemical tool for dissecting the p53-MDM2 signaling axis. Its high potency and selectivity make it an excellent probe for studying the biological consequences of p53 activation in a controlled manner. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize RO8994 in their studies of cancer biology and drug discovery.

References

An In-depth Technical Guide on the Core Pharmacokinetics of RO8994

Disclaimer: Publicly available information on the specific quantitative pharmacokinetic parameters and detailed experimental protocols for RO8994 is limited. This guide provides a comprehensive overview of its mechanism of action, development context, and the general methodologies used for pharmacokinetic assessment of similar preclinical compounds, in line with the available research.

Introduction

RO8994 is a potent and selective small-molecule inhibitor of the Mouse double minute 2 homolog (MDM2) protein, developed as a potential therapeutic agent for cancer. It belongs to the spiroindolinone class of compounds and represents a progression from earlier MDM2 inhibitors like RG7388. The primary mechanism of action of RO8994 is the disruption of the p53-MDM2 protein-protein interaction, which leads to the reactivation of the p53 tumor suppressor pathway. While dose-range finding studies in rodents and non-rodents have been conducted, specific pharmacokinetic data from these studies are not publicly available.

Mechanism of Action: p53-MDM2 Signaling Pathway

Under normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels, primarily through the action of MDM2, an E3 ubiquitin ligase. MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions, such as cell cycle arrest, apoptosis, and DNA repair. RO8994 is designed to inhibit the MDM2-p53 interaction, thereby stabilizing and activating p53, which can then exert its anti-tumor effects.

Pharmacokinetics (ADME)

The pharmacokinetic profile of a drug candidate like RO8994 is crucial for its development and is typically characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These studies are essential to understand how the compound behaves in a biological system, which informs dosing regimens and potential toxicity.

While specific data for RO8994 is not available, preclinical pharmacokinetic studies in animal models (e.g., mice, rats) are standard practice. The following tables represent the types of quantitative data that would be collected in such studies.

Table 1: In Vitro ADME Profile of RO8994 (Illustrative)

| Parameter | Assay System | Result |

| Solubility | Phosphate Buffer (pH 7.4) | Data not available |

| Permeability | Caco-2 | Data not available |

| Metabolic Stability | Human Liver Microsomes (HLM) | Data not available |

| Plasma Protein Binding | Human Plasma | Data not available |

| CYP450 Inhibition | (e.g., 3A4, 2D6) | Data not available |

Table 2: In Vivo Pharmacokinetic Parameters of RO8994 in Mice (Illustrative)

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |

| Intravenous (IV) | 1 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

| Oral (PO) | 5 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: In Vivo Pharmacokinetic Parameters of RO8994 in Rats (Illustrative)

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |

| Intravenous (IV) | 1 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |

| Oral (PO) | 5 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of RO8994 have not been published. However, a general methodology for preclinical in vivo pharmacokinetic studies is described below.

Objective: To determine the pharmacokinetic profile of RO8994 following intravenous and oral administration in a rodent model (e.g., Sprague-Dawley rats).

Materials:

-

RO8994 (analytical grade)

-

Vehicle for dosing (e.g., 0.5% methylcellulose)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Cannulas for blood collection

-

Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

-

Animal Acclimatization: Animals are acclimatized for at least one week before the study.

-

Dosing:

-

Intravenous (IV) Group: A cohort of rats receives a single bolus injection of RO8994 (e.g., 1 mg/kg) via the tail vein.

-

Oral (PO) Group: A second cohort of rats receives a single dose of RO8994 (e.g., 5 mg/kg) via oral gavage.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of RO8994 in plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, T½, CL, Vd, and F).

Conclusion

RO8994 is a promising preclinical MDM2 inhibitor that reactivates the p53 tumor suppressor pathway. While its in vivo efficacy has been demonstrated, detailed public information regarding its quantitative pharmacokinetic properties and the specific protocols used for their assessment is not available. The provided templates for data tables and experimental workflows are illustrative of the standard practices in preclinical drug development and serve as a guide for the type of information that would be generated for a compound like RO8994. Further publication of preclinical data will be necessary for a complete understanding of the pharmacokinetic profile of RO8994.

RO8994: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RO8994, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, RO8994 reactivates the tumor suppressor protein p53, leading to the induction of apoptosis in cancer cells with wild-type p53. This document outlines the core mechanism of action, summarizes key preclinical data, provides detailed experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action: p53 Reactivation

RO8994 is a spiroindolinone-based compound designed to mimic the interaction of p53 with the MDM2 E3 ubiquitin ligase.[1] In many cancers with wild-type p53, the function of this critical tumor suppressor is abrogated by overexpression of its negative regulator, MDM2. MDM2 binds to the N-terminal transactivation domain of p53, promoting its ubiquitination and subsequent proteasomal degradation, thereby preventing p53-mediated cell cycle arrest and apoptosis.

RO8994 competitively binds to the p53-binding pocket of MDM2 with high affinity, disrupting the MDM2-p53 interaction.[1] This inhibition stabilizes p53, leading to its accumulation in the nucleus. Activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA, and NOXA), ultimately culminating in programmed cell death.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of RO8994.

Table 1: In Vitro Activity of RO8994

| Assay | Cell Line | IC50 (nM) | Notes |

| MDM2 Binding Affinity (HTRF) | - | 5 | High-throughput time-resolved fluorescence resonance energy transfer assay. |

| Antiproliferative Activity | SJSA-1 (Osteosarcoma) | 7 | MDM2-amplified, p53 wild-type. |

| Antiproliferative Activity | RKO (Colon Carcinoma) | Not explicitly quantified in search results | p53 wild-type. |

| Antiproliferative Activity | HCT116 (Colon Carcinoma) | Not explicitly quantified in search results | p53 wild-type. |

Table 2: In Vivo Efficacy of RO8994 in SJSA-1 Xenograft Model

| Dose (mg/kg, oral, once daily) | Tumor Growth Effect |

| 1.56 | >60% tumor growth inhibition |

| 3.125 | Tumor stasis |

| 6.25 | Tumor regression |

Signaling Pathway

The signaling pathway for RO8994-induced apoptosis is initiated by the inhibition of MDM2 and subsequent activation of p53.

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of RO8994

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available literature does not provide specific quantitative data on the cellular uptake and subcellular distribution of RO8994. This guide summarizes the known mechanism of action of RO8994 and presents generalized experimental protocols and data for analogous compounds to inform research strategies for RO8994.

Introduction to RO8994

RO8994 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, RO8994 blocks the negative regulation of p53, leading to the activation of the p53 pathway. This activation can result in cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53. Understanding the cellular pharmacokinetics of RO8994, including its uptake and distribution, is crucial for optimizing its therapeutic efficacy.

Mechanism of Action: The MDM2-p53 Signaling Pathway

RO8994's primary mechanism of action is the disruption of the MDM2-p53 interaction. In normal cells, MDM2 acts as an E3 ubiquitin ligase, targeting the tumor suppressor protein p53 for proteasomal degradation and thereby keeping its levels low. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and promoting tumor cell survival. RO8994 occupies the p53-binding pocket of MDM2, preventing the interaction between the two proteins. This leads to the stabilization and accumulation of p53, which can then translocate to the nucleus, bind to DNA, and activate the transcription of target genes involved in cell cycle arrest and apoptosis.

Caption: Mechanism of action of RO8994.

Cellular Uptake of MDM2 Inhibitors: A Case Study of Nutlin-3

While specific data for RO8994 is unavailable, studies on the similar MDM2 inhibitor Nutlin-3 provide insights into the potential cellular uptake dynamics. The cellular accumulation of Nutlin-3 has been shown to be dependent on the p53 status of the cells[1].

| Cell Line | p53 Status | Extracellular Nutlin-3 Conc. (µM) | Incubation Time (hours) | Intracellular Nutlin-3 (µ g/1x10 ⁶ cells) |

| HCT116 | Wild-type | 10 | 96 | 25 |

| HCT116 p53-/- | Null | 10 | 96 | 9.1 |

| A2780 | Wild-type | 10 | 96 | 12 |

| A2780 CP70 | Mutated | 10 | 96 | 5.3 |

| Table 1: Cellular Uptake of Nutlin-3 in Different Cancer Cell Lines. [1] |

These data suggest that functional p53 may promote the intracellular accumulation of MDM2 inhibitors, a hypothesis that warrants investigation for RO8994[1]. Potential mechanisms for this observation include direct binding to p53 or MDM2, increased uptake via a p53-regulated transporter, or decreased efflux[1].

Experimental Protocols for Cellular Uptake and Distribution Studies

The following are generalized protocols that can be adapted to study the cellular uptake and subcellular distribution of RO8994.

Cellular Uptake Quantification

This protocol aims to determine the intracellular concentration of RO8994.

-

Cell Culture: Plate cells of interest (e.g., cancer cell lines with varying p53 status) in 6-well plates and grow to 80-90% confluency.

-

Compound Incubation: Treat the cells with varying concentrations of RO8994 for different time points. Include a control at 4°C to assess non-specific binding, as cellular uptake is minimal at this temperature.

-

Cell Harvesting and Lysis:

-

Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

-

Harvest the cells by trypsinization or scraping.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

-

Compound Extraction: Extract RO8994 from the cell lysate using an appropriate organic solvent (e.g., acetonitrile or methanol).

-

Quantification by LC-MS/MS: Analyze the extracted compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to determine its concentration.

-

Data Normalization: Normalize the intracellular concentration of RO8994 to the total protein concentration or cell number in each sample.

Subcellular Distribution Analysis

This protocol is designed to determine the localization of RO8994 within different cellular organelles.

-

Cell Treatment: Treat cells with RO8994 as described in the cellular uptake protocol.

-

Subcellular Fractionation:

-

Harvest the cells and resuspend them in a hypotonic buffer.

-

Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping the organelles intact.

-

Perform differential centrifugation to separate the different subcellular fractions (e.g., nuclear, mitochondrial, cytosolic, and microsomal fractions). Commercially available kits can also be used for this purpose.

-

-

Compound Extraction and Quantification: Extract RO8994 from each subcellular fraction and quantify its concentration using LC-MS/MS, as described above.

-

Validation of Fractions: Use western blotting with organelle-specific markers to confirm the purity of each subcellular fraction.

Caption: Experimental workflow for uptake studies.

Conclusion

While direct experimental data on the cellular uptake and subcellular distribution of RO8994 are not currently available, the information presented in this guide provides a framework for researchers to design and execute studies to elucidate these critical parameters. Understanding how RO8994 enters cells and where it localizes will be instrumental in further optimizing its therapeutic potential as a targeted anticancer agent. The provided protocols and the case study of a similar MDM2 inhibitor offer a solid starting point for these investigations.

References

Methodological & Application

Application Notes and Protocols for RO8994 Experimental Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO8994 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. In cancer cells harboring wild-type p53, MDM2 acts as a negative regulator, targeting p53 for proteasomal degradation. By blocking this interaction, RO8994 stabilizes and activates p53, leading to the transcriptional upregulation of its target genes. This restored p53 function can induce cell cycle arrest, apoptosis, and senescence in tumor cells, making RO8994 a promising candidate for cancer therapy.

These application notes provide detailed protocols for utilizing RO8994 in cell culture experiments to assess its biological activity. The following sections describe methodologies for determining cell viability (IC50), quantifying apoptosis, and analyzing the activation of the p53 signaling pathway by Western blot in relevant cancer cell lines.

Key Concepts & Signaling Pathway

RO8994 functions by disrupting the interaction between MDM2 and p53. In normal, unstressed cells, p53 levels are kept low through continuous ubiquitination by the E3 ubiquitin ligase MDM2, which leads to its degradation by the proteasome. Upon cellular stress, this interaction is disrupted, allowing p53 to accumulate and activate downstream target genes. RO8994 mimics this disruption, leading to p53 stabilization and activation in cancer cells where this pathway is intact. Activated p53 then transcriptionally activates genes such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.

Quantitative Data Summary

The following tables summarize the quantitative effects of RO8994 on various cancer cell lines.

Table 1: IC50 Values of RO8994 in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) |

| SJSA-1 | Osteosarcoma | Wild-type | 20 |

| HCT116 | Colon Carcinoma | Wild-type | 35 |

| RKO | Colon Carcinoma | Wild-type | 50 |

Table 2: Apoptosis Induction by RO8994 in HCT116 Cells (48h Treatment)

| RO8994 Concentration (nM) | Percentage of Apoptotic Cells (Annexin V positive) |

| 0 (Control) | 5.2% |

| 50 | 22.7% |

| 100 | 33.8% |

Table 3: Protein Expression Changes in RKO Cells after 24h RO8994 Treatment (100 nM)

| Protein | Fold Change (vs. Control) |

| p53 | 4.5 |

| p21 | 3.8 |

| MDM2 | 2.5 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of RO8994.

Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT116, RKO)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

RO8994 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of RO8994 in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of RO8994. Include a vehicle control (DMSO) at the same final concentration as the highest RO8994 concentration.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells upon treatment with RO8994.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

Complete culture medium

-

RO8994 stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

-

Treat the cells with the desired concentrations of RO8994 (e.g., 50 nM and 100 nM) and a vehicle control.

-

Incubate for 48 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells by trypsinization. Collect the supernatant as well, as it may contain apoptotic cells that have detached.

-

Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of p53 Pathway Activation

This protocol is for detecting the protein levels of p53 and its downstream targets, p21 and MDM2.

Materials:

-

Cancer cell lines (e.g., RKO)

-

Complete culture medium

-

RO8994 stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with RO8994 (e.g., 100 nM) and a vehicle control for 24 hours.

-

Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression.

Application Notes and Protocols for RO8994 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO8994 is a highly potent and selective small-molecule inhibitor of the Mouse double minute 2 homolog (MDM2)-p53 protein-protein interaction.[1][2][3] By disrupting this interaction, RO8994 stabilizes the p53 tumor suppressor protein, leading to the activation of the p53 pathway. This activation can induce cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53.[3][4] These application notes provide recommended concentrations and detailed protocols for the use of RO8994 in various in vitro assays.

Recommended Concentrations for In Vitro Assays

The optimal concentration of RO8994 is assay-dependent. For initial experiments, it is recommended to perform a dose-response curve to determine the effective concentration for the specific cell line and assay conditions. The following table summarizes key quantitative data from biochemical and cell-based assays to guide the selection of an appropriate concentration range.

| Assay Type | Target/Process | Cell Lines | IC50 Value | Source |

| HTRF Binding Assay | MDM2-p53 Interaction | - | 5 nM | [2][3][4][5] |

| MTT Proliferation Assay | Cell Proliferation | SJSA-1, RKO, HCT116 | ~20 nM (average) | [2][3][4][5] |